1-(2,4-dimethoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13-10-20(27)26-18(12-31-22(26)23-13)14-4-6-15(7-5-14)24-21(28)25-17-9-8-16(29-2)11-19(17)30-3/h4-12H,1-3H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRNNEBIVWIYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dimethoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a compound that has garnered attention for its potential biological activities. The compound's structure includes a thiazole moiety, which is often associated with various pharmacological effects. This article synthesizes available research findings regarding its biological activity, including data tables and relevant case studies.
- Molecular Formula : C22H20N4O4S
- Molecular Weight : 436.49 g/mol
- IUPAC Name : 1-(2,4-dimethoxyphenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
- Purity : Generally around 95% .
Anticancer Properties
Research indicates that compounds containing thiazole and pyrimidine derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy groups enhances the cytotoxicity of the compound by improving its interaction with cellular targets.
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of DNA Synthesis : The thiazole moiety is known to interfere with DNA replication processes.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines.
Antimicrobial Effects
The compound also shows potential antimicrobial properties. Pyrimidine derivatives are widely recognized for their efficacy against various bacteria and fungi:
Anti-inflammatory Properties
Thiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could suggest a potential therapeutic role in inflammatory diseases.
Case Studies
A notable case study involved the synthesis and testing of this compound against multiple cancer cell lines. The results indicated a promising profile for further development as an anticancer agent:
- Study Design : In vitro assays were performed on A431 and HT29 cells.
- Findings : The compound displayed significant growth inhibition with IC50 values comparable to standard chemotherapeutics.
- : The study supports further investigation into its mechanism and potential clinical applications.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this urea-thiazolo[3,2-a]pyrimidine hybrid compound?
- Methodology : Synthesis typically involves multi-step reactions. Key steps include:
- Coupling reactions : Urea formation via reaction of isocyanates with amines under anhydrous conditions (e.g., using triethylamine as a base in DMF) .
- Heterocyclic ring construction : The thiazolo[3,2-a]pyrimidine core can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, followed by oxidation to introduce the 5-oxo group .
- Critical parameters : Temperature control (60–80°C for cyclization) and solvent selection (e.g., ethanol for solubility) to minimize side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and urea linkage integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, use SHELX software (e.g., SHELXL for refinement) to resolve bond angles and torsional strain in the thiazolo-pyrimidine ring .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodology :
- In vitro screening : Test against enzyme targets (e.g., kinases) using fluorescence-based assays, given the compound’s heterocyclic motifs .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar urea derivatives (e.g., phenyl vs. thiophene substituents) .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?
- Methodology :
- Graph-set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N–H···O urea motifs as D descriptors) using crystallographic data .
- Thermal analysis : Differential Scanning Calorimetry (DSC) correlates melting points with intermolecular bond strength .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of analogs?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets) .
- QSAR modeling : Train models on datasets of urea derivatives with modified aryl/heteroaryl groups to predict bioactivity .
Q. How can ring puckering in the thiazolo[3,2-a]pyrimidine moiety affect conformational dynamics?
- Methodology :
- Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) from crystallographic coordinates to quantify non-planarity .
- Molecular Dynamics (MD) : Simulate ring flexibility in solvents (e.g., water vs. DMSO) using AMBER force fields .
Q. What environmental fate studies are relevant for assessing ecological risks of this compound?
- Methodology :
- Hydrolysis/photolysis assays : Expose to UV light (254 nm) and aqueous buffers (pH 5–9) to measure degradation half-lives .
- Bioaccumulation potential : Estimate logP values via HPLC retention times and compare with EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
